molecular formula C13H11ClN2O B270703 N-(2-chlorobenzyl)nicotinamide

N-(2-chlorobenzyl)nicotinamide

Cat. No. B270703
M. Wt: 246.69 g/mol
InChI Key: CMVTYGCKZFMKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)nicotinamide (CBNA) is a synthetic compound that belongs to the class of nicotinamide derivatives. CBNA has gained significant attention due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

N-(2-chlorobenzyl)nicotinamide exerts its effects by modulating various cellular signaling pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism. N-(2-chlorobenzyl)nicotinamide also inhibits the activity of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are known to contribute to the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)nicotinamide has been shown to improve glucose homeostasis in animal models of type 2 diabetes. It also exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(2-chlorobenzyl)nicotinamide has been shown to protect neurons against oxidative stress-induced damage, suggesting its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)nicotinamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical assays. However, N-(2-chlorobenzyl)nicotinamide's limited solubility in aqueous solutions can pose a challenge for certain experiments.

Future Directions

N-(2-chlorobenzyl)nicotinamide's potential therapeutic applications and mechanism of action warrant further investigation. Future studies should focus on elucidating the molecular mechanisms underlying N-(2-chlorobenzyl)nicotinamide's effects and identifying its potential targets. Furthermore, the development of more soluble analogs of N-(2-chlorobenzyl)nicotinamide could improve its efficacy and broaden its therapeutic potential.

Synthesis Methods

N-(2-chlorobenzyl)nicotinamide can be synthesized by the reaction of 2-chlorobenzylamine with nicotinic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain N-(2-chlorobenzyl)nicotinamide in its pure form.

Scientific Research Applications

N-(2-chlorobenzyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-(2-chlorobenzyl)nicotinamide has also been investigated for its role in treating metabolic disorders such as obesity and type 2 diabetes.

properties

Product Name

N-(2-chlorobenzyl)nicotinamide

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H11ClN2O/c14-12-6-2-1-4-10(12)9-16-13(17)11-5-3-7-15-8-11/h1-8H,9H2,(H,16,17)

InChI Key

CMVTYGCKZFMKMN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)Cl

Origin of Product

United States

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